3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Catalog No.
S6782266
CAS No.
941929-69-7
M.F
C20H17ClN2O3S2
M. Wt
432.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetra...

CAS Number

941929-69-7

Product Name

3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

IUPAC Name

3-chloro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Molecular Formula

C20H17ClN2O3S2

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C20H17ClN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-8-9-18-14(13-17)5-2-10-23(18)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24)

InChI Key

YYEXIBMHXQWXNZ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4

3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound characterized by its unique molecular structure. It has a molecular formula of C20_{20}H17_{17}ClN2_2O3_3S2_2 and a molecular weight of approximately 432.9 g/mol. The compound features a benzamide moiety linked to a tetrahydroquinoline structure that is further substituted with a thiophene-2-sulfonyl group and a chlorine atom. This structural composition contributes to its potential biological activities and applications in medicinal chemistry.

The compound is typically a white to off-white solid, soluble in dimethyl sulfoxide and dimethylformamide, with a melting point ranging from 232°C to 234°C. Its logP value of 3.56 indicates moderate lipophilicity, while its pKa value of 7.81 suggests it can exist in both protonated and deprotonated forms depending on the pH of the environment.

Typical of compounds containing amide and sulfonyl functionalities:

  • Substitution Reactions: The chlorine atom on the benzamide can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation: The thiophene ring may undergo oxidation under certain conditions, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may affect the nitrogen functionalities within the tetrahydroquinoline structure.

Research indicates that 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exhibits significant biological activity. It has been investigated for its potential as an anti-inflammatory and anticancer agent. The presence of the thiophene sulfonyl group is thought to enhance its interaction with biological targets such as enzymes and receptors involved in inflammatory pathways.

In vitro studies have suggested that this compound may inhibit specific enzymes associated with cancer proliferation and inflammation, although detailed mechanisms of action are still under investigation .

The synthesis of 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves several steps:

  • Formation of Tetrahydroquinoline Intermediate: Starting from 6-chloro-1,2,3,4-tetrahydroquinoline, this intermediate is synthesized through cyclization reactions involving appropriate amines.
  • Thiophene Sulfonylation: The thiophene ring is introduced using thiophene-2-sulfonyl chloride in the presence of a base to facilitate nucleophilic substitution.
  • Benzamide Coupling: Finally, the benzamide moiety is attached via acylation reactions using 4-aminobenzamide under suitable conditions.

Purification techniques such as recrystallization or chromatography are often employed to isolate the final product in high purity.

The unique properties of 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide make it suitable for various applications:

  • Medicinal Chemistry: Its potential as an anti-inflammatory and anticancer agent positions it as a candidate for drug development.
  • Biochemical Research: The compound may serve as a tool for studying enzyme interactions and cellular pathways related to inflammation and cancer.
  • Material Science: Due to its structural properties, it could be explored for use in developing new materials with specific chemical functionalities .

Interaction studies involving 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in inflammatory responses and cancer cell proliferation.

Molecular docking studies have indicated favorable binding modes within active sites of target enzymes. These interactions are critical for understanding the compound's mechanism of action and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolineContains cyclopropanecarbonyl groupPotential anticancer activityLacks thiophene sulfonyl group
N-(thiazol-2-yl)benzenesulfonamidesContains thiazole instead of thiopheneAntibacterial propertiesDifferent heterocyclic structure
N-[1-(cyclopropanecarbonyl)-3,4-dihydroquinolin-7-yl]benzamideSimilar quinoline structureInvestigated for pain reliefDifferent substitution pattern

The uniqueness of 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

432.0369124 g/mol

Monoisotopic Mass

432.0369124 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

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